DESACETYL DILTIAZEM HCL

Description

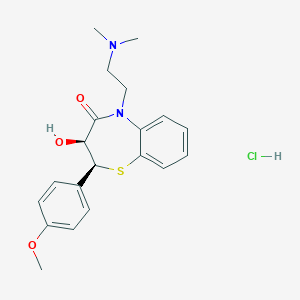

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQWAVFYFJXSHD-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226411 | |

| Record name | (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75472-91-2 | |

| Record name | Deacetyldiltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75472-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075472912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEACETYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ8A4H7BT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Desacetyl Diltiazem HCl: Chemical Properties, Structure, and Analysis

This guide provides a comprehensive technical overview of Desacetyl Diltiazem Hydrochloride, a principal active metabolite of the calcium channel blocker Diltiazem. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and pharmacological characteristics of this significant compound, supported by established analytical methodologies.

Introduction: The Significance of a Primary Metabolite

Diltiazem, a benzothiazepine derivative, is a widely prescribed medication for the management of hypertension, angina pectoris, and certain types of arrhythmia.[1][2] Its therapeutic effects are primarily attributed to its ability to block the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[2][] Following administration, Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] One of the major outcomes of this biotransformation is the deacetylation of the parent compound to form Desacetyl Diltiazem.[1][]

This metabolite is not merely an inactive byproduct; Desacetyl Diltiazem is pharmacologically active, retaining a significant portion of the vasodilatory effects of Diltiazem.[1][] Its accumulation in plasma, especially during chronic therapy, contributes to the overall therapeutic and potential toxicological profile of Diltiazem treatment.[] Therefore, a thorough understanding of Desacetyl Diltiazem's chemical properties, structure, and analytical determination is paramount for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for impurity profiling in pharmaceutical manufacturing.

Chemical Identity and Structure

Desacetyl Diltiazem is systematically known by its IUPAC name: (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one.[][5] It is commonly supplied as a hydrochloride salt to enhance its stability and solubility.

The chemical structure of Desacetyl Diltiazem HCl is characterized by a 1,5-benzothiazepine nucleus, which is crucial for its pharmacological activity. The structure features two chiral centers at the C2 and C3 positions, with the (2S,3S) stereochemistry being the pharmacologically active form, consistent with its parent compound, Diltiazem.[] The key structural difference from Diltiazem is the presence of a hydroxyl group at the C3 position, resulting from the hydrolysis of the acetyl group.

Caption: Chemical structure of Desacetyl Diltiazem Hydrochloride.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | [] |

| CAS Number | 75472-91-2 (for HCl salt); 23515-45-9 (for HCl salt); 42399-40-6 (for free base) | [][6][7] |

| Molecular Formula | C₂₀H₂₄N₂O₃S·HCl | [][6] |

| Molecular Weight | 408.94 g/mol | [] |

| Appearance | White to Off-White Solid | [8][9] |

| Melting Point | 133 - 136°C | [8] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [8][9] |

| Storage | -20°C Freezer, Under inert atmosphere | [8][9] |

Pharmacological Profile

Mechanism of Action

As a metabolite of Diltiazem, Desacetyl Diltiazem exerts its pharmacological effects through a similar mechanism: the blockade of L-type calcium channels.[] By inhibiting the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, it leads to:

-

Coronary and peripheral vasodilation: This reduces afterload and blood pressure.[2]

-

Negative chronotropic effect: A decrease in heart rate.[2][]

-

Negative inotropic effect: A reduction in myocardial contractility.[2][]

The combined effect is a decrease in myocardial oxygen demand, which is beneficial in the treatment of angina.[2][]

Pharmacological Potency

Desacetyl Diltiazem is an active metabolite, possessing approximately 40-50% of the coronary vasodilatory activity of the parent drug, Diltiazem.[1][] During chronic administration of Diltiazem, Desacetyl Diltiazem can accumulate in the plasma, contributing significantly to the overall therapeutic effect.[][]

Caption: Pharmacological action of Desacetyl Diltiazem.

Analytical Methodologies

The accurate quantification of this compound in biological matrices and pharmaceutical formulations is crucial for clinical monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

Validated HPLC Method for Simultaneous Determination

A stability-indicating HPLC method has been developed for the simultaneous determination of Diltiazem HCl and its major metabolite, this compound.[10]

Experimental Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh the equivalent of 20 mg of Diltiazem HCl and this compound standards and samples into separate 10 mL volumetric flasks.[10]

-

For forced degradation studies, add 5 mL of 1N HCl to each flask and maintain at 60°C for three hours.[10]

-

For analysis of pharmaceutical dosage forms, weigh and powder ten tablets. Transfer an amount of powder equivalent to 200 mg of Diltiazem HCl to a 100 mL volumetric flask.[10]

-

Add 50 mL of acetonitrile and sonicate for 15 minutes. Spike with an equivalent of 200 mg of this compound.[10]

-

Make up the volume with the mobile phase and filter through a 0.45 μm filter.[10]

-

-

Chromatographic Conditions:

-

Method Validation:

-

Linearity: The method has been shown to be linear for this compound in the concentration range of 1.50-15.0 µg/mL, with a correlation coefficient (R²) of 0.9998.[10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): For Diltiazem HCl, the LOD and LOQ were found to be 0.0633 and 0.450 μg/mL, respectively.[10] Similar sensitivity is expected for this compound.

-

Accuracy and Precision: The method has been demonstrated to be precise and accurate for its intended purpose.[10]

-

Caption: Workflow for HPLC analysis of this compound.

Synthesis and Degradation

Synthesis: A common synthetic route to Desacetyl Diltiazem involves the reaction of cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with 2-(dimethylamino) ethyl chloride hydrochloride in the presence of a base like potassium carbonate.[13]

Degradation: Desacetyl Diltiazem, like its parent compound, can undergo further metabolism. This includes N-demethylation to form N-Desmethyl Desacetyl Diltiazem.[][14] The polymorphic enzyme CYP2D6 has been shown to be involved in the O-demethylation of Diltiazem and its metabolites, and individuals with a deficient CYP2D6 phenotype may exhibit marked accumulation of Desacetyl Diltiazem and N-demethyldesacetyl diltiazem.[15]

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the overall therapeutic effect of Diltiazem. Its distinct chemical structure and physicochemical properties necessitate specific analytical methods for its accurate quantification. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important compound, enabling a more profound understanding of its behavior both in vitro and in vivo.

References

-

National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved from [Link]

-

Tariq, M. M., & Vashisht, R. (2023). Diltiazem. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Desacetyl Diltiazem Hydrochloride (Mixture). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Desacetyl Diltiazem-d4 Hydrochloride. PubChem. Retrieved from [Link]

-

Netterberg, I., Aklillu, E., Llerena, A., & Ingelman-Sundberg, M. (2000). Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro. Drug Metabolism and Disposition, 28(2), 107-109. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deacetyldiltiazem. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. PubChem. Retrieved from [Link]

-

Hermann, M., Riedel, K. D., Ring, J., & Cascorbi, I. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(5), 552-561. Retrieved from [Link]

-

Al-Jallad, T., Al-Kurdi, Z., Badwan, A., & Jaber, A. M. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 6(6), 358-365. Retrieved from [Link]

-

Sastry, C. S. P., Prasad, D. S., & Lakshmi, C. S. R. (1995). An Improved Method For Separation Of Diltiazem And Related Substances By HPLC. Indian Drugs, 32(3), 122-125. Retrieved from [Link]

-

SynZeal. (n.d.). Diltiazem Impurities. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Desacetyl Diltiazem Hydrochloride | 23515-45-9. Retrieved from [Link]

-

Agnitio Pharma. (n.d.). Diltiazem EP Impurity F /Desacetyl Diltiazem Hydrochloride 23515-45-9 C20H25N2O3SCl. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Diltiazem Hydrochloride. Retrieved from [Link]

-

Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 487-491. Retrieved from [Link]

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.usp.org [store.usp.org]

- 7. Desacetyl Diltiazem Hydrochloride | LGC Standards [lgcstandards.com]

- 8. This compound CAS#: 75472-91-2 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. An Improved Method For Separation Of Diltiazem And Related Substances By HPLC | Semantic Scholar [semanticscholar.org]

- 12. ijpsdronline.com [ijpsdronline.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. N-Desmethyl desacetyl diltiazem hydrochloride | C19H23ClN2O3S | CID 91810616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Desacetyl Diltiazem as a Calcium Channel Blocker

Introduction

Desacetyl Diltiazem is the principal and pharmacologically active metabolite of Diltiazem, a benzothiazepine derivative and a widely prescribed non-dihydropyridine calcium channel blocker.[1] Diltiazem is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[2][3] Following administration, Diltiazem undergoes extensive first-pass metabolism in the liver, where it is deacetylated to form Desacetyl Diltiazem. This metabolite is not merely an inactive byproduct but contributes to the overall therapeutic effect, possessing significant calcium channel blocking properties. This guide provides a comprehensive technical overview of the mechanism of action of Desacetyl Diltiazem, intended for researchers, scientists, and drug development professionals.

Molecular Target and Binding Site

The primary molecular target for Desacetyl Diltiazem, like its parent compound, is the L-type voltage-gated calcium channel (Ca_v1.2). These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[3] Diltiazem and, by extension, Desacetyl Diltiazem, bind to a specific site on the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.

Mutagenesis and structural studies have identified the binding site for benzothiazepines within the central cavity of the channel, on the intracellular side of the selectivity filter.[2] This binding pocket is formed by the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[3][4][5][6] It is highly probable that Desacetyl Diltiazem, differing from Diltiazem only by the absence of an acetyl group, interacts with this same binding domain. The interaction is allosteric, modulating the channel's function rather than directly occluding the pore in a simple plug-like manner.[2]

Mechanism of Channel Blockade

Desacetyl Diltiazem exhibits a state-dependent blockade of L-type calcium channels, meaning its affinity for the channel varies depending on the conformational state of the channel (resting, open, or inactivated).[7] This state-dependent interaction is a hallmark of many calcium channel blockers and is fundamental to their therapeutic efficacy.

State-Dependent Affinity

Studies on Diltiazem and its metabolites have demonstrated a higher affinity for the inactivated state of the calcium channel compared to the resting state.[7] This preferential binding to the inactivated state means that the drug is more effective at blocking channels in tissues that are frequently depolarized, such as in the heart during tachycardia or in vascular smooth muscle under hypertensive conditions.

A comparative study on snail neurons provided quantitative insights into the state-dependent block of Desacetyl Diltiazem (referred to as d-M1 in the study). The dissociation constant (K_d) for the resting state (K_r) was found to be significantly higher than for the inactivated state (K_i), indicating a stronger binding affinity to the inactivated channel.[7]

Voltage- and Use-Dependency

The state-dependent binding of Desacetyl Diltiazem results in voltage- and use-dependent (or frequency-dependent) channel blockade.

-

Voltage-Dependency: As the membrane potential becomes more depolarized, L-type calcium channels are more likely to be in the open and inactivated states. Since Desacetyl Diltiazem has a higher affinity for the inactivated state, its blocking effect is enhanced at more positive membrane potentials.[7]

-

Use-Dependency: With repeated depolarizations (i.e., at higher frequencies of stimulation), there is a cumulative increase in the number of channels entering the inactivated state. This leads to a progressive enhancement of the channel block by Desacetyl Diltiazem.[7] This property is particularly relevant for its anti-arrhythmic effects.

The use-dependence of Desacetyl Diltiazem has been quantified, showing a further reduction in calcium current after high-frequency stimulation, although to a lesser extent than the parent compound, Diltiazem.[7]

Quantitative Analysis of Potency

Electrophysiological studies have allowed for the quantification of the inhibitory potency of Desacetyl Diltiazem on L-type calcium channels.

| Compound | IC50 (mM) | K_d for Resting Channels (K_r) (mM) | K_d for Inactivated Channels (K_i) (mM) | Use-Dependence (% reduction in I_Ca) |

| d-Diltiazem | 0.426 | Not directly provided, but inferred from IC50 | 0.122 | 26.3 |

| Desacetyl Diltiazem (d-M1) | 0.491 | Not directly provided, but inferred from IC50 | 0.083 | 16.7 |

Data from a comparative study on snail neurons.[7]

As the table indicates, Desacetyl Diltiazem is a potent calcium channel blocker, with an IC50 value comparable to that of Diltiazem. Notably, its affinity for the inactivated state (lower K_i) is even higher than that of Diltiazem, suggesting a strong stabilization of the inactivated state. However, its use-dependent block is less pronounced.

Experimental Protocols for Characterization

The characterization of Desacetyl Diltiazem's mechanism of action relies on a suite of specialized experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the effect of a compound on ion channel function.[8][9]

Objective: To determine the potency, voltage-dependence, and use-dependence of Desacetyl Diltiazem's block of L-type calcium channels.

Methodology:

-

Cell Preparation: Utilize a cell line stably expressing the human Ca_v1.2 channel (e.g., HEK293 cells) or primary cells such as isolated cardiomyocytes or vascular smooth muscle cells.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution: Contains a charge carrier for the calcium channel (e.g., BaCl_2 or CaCl_2) and blockers for other channels (e.g., TTX for sodium channels, CsCl for potassium channels).

-

Internal (Pipette) Solution: Contains a cesium-based solution to block potassium channels and a calcium chelator (e.g., EGTA) to control intracellular calcium levels.

-

-

Voltage Protocols:

-

IC50 Determination: From a holding potential of -80 mV, apply depolarizing steps to elicit maximal calcium currents. Apply increasing concentrations of Desacetyl Diltiazem and measure the reduction in current amplitude.

-

Voltage-Dependence of Block: Assess the block at different holding potentials (e.g., -100 mV vs. -60 mV) to determine the effect of the resting membrane potential on tonic block.

-

Use-Dependence of Block: Apply a train of depolarizing pulses at a set frequency (e.g., 1 Hz) in the presence of the compound. The progressive decrease in current amplitude during the train indicates use-dependent block.

-

-

Data Analysis: Fit the concentration-response data to a Hill equation to determine the IC50. Analyze the current decay during pulse trains to quantify use-dependence.

Caption: Workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor.[10][11][12][13]

Objective: To determine the equilibrium dissociation constant (K_i) of Desacetyl Diltiazem for the benzothiazepine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line rich in L-type calcium channels (e.g., cardiac or cerebral cortex tissue).

-

Radioligand: Use a radiolabeled ligand that specifically binds to the benzothiazepine site, such as [³H]diltiazem.

-

Competition Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Desacetyl Diltiazem.

-

Separate the bound from the free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding against the concentration of Desacetyl Diltiazem. Fit the data to a one-site competition model to determine the IC50, from which the K_i can be calculated using the Cheng-Prusoff equation.

Cellular Calcium Flux Assays

These are higher-throughput assays that measure changes in intracellular calcium concentration in response to channel modulation.[14][15][16][17]

Objective: To screen for and characterize the functional effects of Desacetyl Diltiazem on L-type calcium channel activity in a cellular context.

Methodology:

-

Cell Preparation: Plate cells expressing L-type calcium channels in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of Desacetyl Diltiazem to the wells.

-

Channel Activation: Depolarize the cells to activate the L-type calcium channels. This is typically achieved by adding a high concentration of potassium chloride (KCl).

-

Signal Detection: Measure the change in fluorescence using a fluorescence plate reader (e.g., a FLIPR instrument). The increase in fluorescence corresponds to an influx of calcium.

-

Data Analysis: Quantify the inhibition of the calcium influx by Desacetyl Diltiazem and determine the IC50.

Caption: Principle of a cellular calcium flux assay for L-type calcium channel blockers.

Conclusion

Desacetyl Diltiazem is a pharmacologically active metabolite of Diltiazem that functions as a potent, state-dependent blocker of L-type voltage-gated calcium channels. Its mechanism of action is characterized by preferential binding to the inactivated state of the channel, leading to voltage- and use-dependent inhibition of calcium influx. This contributes to the overall therapeutic effects of Diltiazem in cardiovascular diseases. A thorough understanding of its mechanism, supported by robust experimental characterization using techniques such as patch-clamp electrophysiology, radioligand binding, and cellular calcium flux assays, is essential for the continued development and optimization of calcium channel blocker therapies.

References

-

Lee, K. S., & Tsien, R. W. (1983). Mechanism of calcium channel blockade by verapamil, D600, diltiazem and nitrendipine in single dialysed heart cells. Nature, 302(5911), 790–794. [Link]

-

Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2016). Structural basis for diltiazem block of a voltage-gated Ca2+ channel. Nature, 537(7618), 117–121. [Link]

-

Yatani, A., Brown, A. M., & Kunze, D. L. (1990). Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones. European journal of pharmacology, 178(2), 161–170. [Link]

-

Schober, C., Weigl, U., & Schwenner, E. (1998). Molecular modeling study of diltiazem mimics at L-type calcium channels. Journal of medicinal chemistry, 41(14), 2465–2474. [Link]

-

di Silvio, A., Rolland, J., & Stucchi, M. (2016). Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay. Methods in molecular biology (Clifton, N.J.), 1445, 245–255. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

-

Beyl, S., Timin, E., Hohaus, A., Stary-Weinzinger, A., Linder, T., & Hering, S. (2011). Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. British journal of pharmacology, 162(4), 882–893. [Link]

-

Smirnov, S. V., & Aaronson, P. I. (1998). pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes. European journal of pharmacology, 358(2-3), 267–274. [Link]

-

Armstrong, C. M., & Hille, B. (1998). Voltage-gated ion channels and electrical excitability. Neuron, 20(3), 371–380. [Link]

-

Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular pharmacology, 25(1), 1–9. [Link]

-

Schroeder, K. S., & Neagle, B. D. (1996). FLIPR: a new instrument for accurate, high throughput optical screening. Journal of biomolecular screening, 1(2), 75–80. [Link]

-

Yeola, S. W., Rich, T. C., & Uebele, V. N. (1996). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 39(20), 3875–3884. [Link]

-

Kraus, R. L., Hering, S., Grabner, M., Ostler, D., & Striessnig, J. (1998). Molecular mechanism of diltiazem interaction with L-type Ca2+ channels. The Journal of biological chemistry, 273(42), 27205–27212. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Beyl, S., Timin, E., Hohaus, A., Stary-Weinzinger, A., Linder, T., & Hering, S. (2011). Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. British journal of pharmacology, 162(4), 882–893. [Link]

-

Beyl, S., Timin, E., Hohaus, A., Stary-Weinzinger, A., Linder, T., & Hering, S. (2011). Interaction of Diltiazem with an Intracellularly Accessible Binding Site on CaV1.2. ResearchGate. [Link]

-

Schober, C., Weigl, U., & Schwenner, E. (1999). Pharmacophore modelling of structurally unusual diltiazem mimics at L-type calcium channels. Journal of molecular modeling, 5(2), 111–121. [Link]

-

Urizar, E., Montanelli, L., & Franco, R. (2012). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in molecular biology (Clifton, N.J.), 897, 125–134. [Link]

-

Liao, P., Yong, T. F., Liang, M. C., & Soong, T. W. (2007). Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels. Pflügers Archiv : European journal of physiology, 455(2), 361–373. [Link]

-

Wang, Y., Zheng, J., & Wang, W. (2014). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Journal of pharmacological sciences, 124(2), 154–162. [Link]

-

Ghorpade, S. R., Sun, C., & Triggle, D. J. (2009). Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines. Journal of medicinal chemistry, 52(15), 4878–4882. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

SynZeal. (n.d.). Diltiazem Impurities. Retrieved from [Link]

-

Groenendaal, W., Ortega, F. A., Kherlopian, A., & Christini, D. J. (2015). Cell-Specific Cardiac Electrophysiology Models. Frontiers in physiology, 6, 169. [Link]

-

Hockerman, G. H., Johnson, B. D., Scheuer, T., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]

-

Wang, Y., Zheng, J., & Wang, W. (2014). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Brieflands. [Link]

-

Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

-

Beedle, A. M., Hamid, J., & Zamponi, G. W. (2016). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Methods in molecular biology (Clifton, N.J.), 1445, 229–244. [Link]

-

Stella, S. L., Jr, & Thoreson, W. B. (2000). Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors. The Journal of general physiology, 115(5), 621–636. [Link]

-

StatPearls. (2023). Diltiazem. StatPearls Publishing. [Link]

-

Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2016). Structural basis for allosteric interactions between diltiazem and dihydropyridines in the CaVAb channel. ResearchGate. [Link]

-

Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

-

Kumar, D., Singh, J., Antil, M., & Kumar, V. (2018). Design and Characterization of Diltiazem Hydrochloride Sustained Release Microspheres. Journal of Drug Delivery and Therapeutics, 8(5), 23-28. [Link]

-

Ríos, E., & Pizarro, G. (2012). Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres. The Journal of physiology, 590(18), 4443–4463. [Link]

-

Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cardiovascular Profile of Desacetyl Diltiazem HCl: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the biological activity of Desacetyl Diltiazem Hydrochloride, a primary active metabolite of the widely prescribed calcium channel blocker, Diltiazem. Designed for researchers, scientists, and drug development professionals in the cardiovascular field, this document delves into the core mechanism of action, comparative pharmacological data, and robust experimental protocols to elucidate the cardiovascular effects of this significant metabolite. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of how to effectively characterize this compound.

Introduction: The Significance of an Active Metabolite

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of hypertension, angina pectoris, and certain arrhythmias.[1] Following oral administration, diltiazem undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and to a lesser extent, CYP2D6.[2][3] This metabolic process yields several metabolites, with Desacetyl Diltiazem (M1) being one of the most prominent and pharmacologically active.[2][4] Understanding the cardiovascular activity of Desacetyl Diltiazem is crucial, as it contributes to the overall therapeutic and potential side-effect profile of the parent drug. This guide will equip researchers with the foundational knowledge and practical methodologies to investigate the nuanced cardiovascular effects of Desacetyl Diltiazem HCl.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action for Desacetyl Diltiazem, like its parent compound, is the inhibition of voltage-gated L-type calcium channels (Caᵥ1.2).[4][5] These channels are pivotal in the excitation-contraction coupling of cardiovascular tissues.[6] By binding to the α1 subunit of the L-type calcium channel, Desacetyl Diltiazem reduces the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.[5]

This reduction in intracellular calcium concentration leads to two principal physiological outcomes:

-

Vascular Smooth Muscle Relaxation: In blood vessels, the diminished calcium influx results in vasodilation, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[5]

-

Negative Chronotropic and Inotropic Effects: In the heart, the blockade of calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decrease in heart rate (negative chronotropy). In cardiac muscle cells, the reduced calcium influx results in a decreased force of contraction (negative inotropy).[5]

The following diagram illustrates the signaling pathway of L-type calcium channel blockade in vascular smooth muscle cells.

Caption: L-type calcium channel blockade by this compound in vascular smooth muscle.

Comparative Pharmacological Activity

A critical aspect of studying Desacetyl Diltiazem is understanding its potency relative to the parent compound, Diltiazem. Preclinical studies have consistently shown that while Desacetyl Diltiazem retains cardiovascular activity, it is generally less potent than Diltiazem.

| Compound | Biological Activity | Relative Potency/IC50 | Source |

| Diltiazem | Coronary Vasodilation | More Potent | [4] |

| Desacetyl Diltiazem (M1) | Coronary Vasodilation | 25-50% as potent as Diltiazem | [7] |

| d-Diltiazem | Inhibition of voltage-gated Ca²⁺ current (snail neuron) | IC50: 0.426 mM | [8] |

| Desacetyl-d-Diltiazem (d-M1) | Inhibition of voltage-gated Ca²⁺ current (snail neuron) | IC50: 0.491 mM | [8] |

In-Vitro Methodologies for Cardiovascular Profiling

Isolated Thoracic Aortic Ring Assay

This ex-vivo method is a cornerstone for assessing the vasorelaxant properties of a compound. It allows for the direct measurement of a substance's effect on vascular smooth muscle tone in a controlled environment.

Objective: To determine the concentration-response curve and EC50 value of this compound for vasodilation in pre-contracted rat aortic rings.

Detailed Protocol:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g) via an approved method.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose).

-

Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.[9]

-

-

Experimental Setup:

-

Mount the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[10]

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Contraction and Vasodilation:

-

Induce a sustained contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM).

-

Once the contraction has stabilized, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

-

Record the relaxation response after each addition.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

Caption: Workflow for the isolated thoracic aortic ring assay.

Langendorff Isolated Heart Preparation

This ex-vivo model allows for the assessment of a compound's direct effects on cardiac function, independent of systemic neurohumoral influences.[6]

Objective: To evaluate the effects of this compound on cardiac contractility (inotropism), heart rate (chronotropism), and coronary flow.

Detailed Protocol:

-

Heart Isolation:

-

Anesthetize a rabbit or rat and administer heparin to prevent coagulation.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.

-

-

Perfusion Setup:

-

Data Acquisition:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), an index of contractility.

-

Measure heart rate from the ventricular pressure recordings or an electrocardiogram (ECG).

-

Measure coronary flow by collecting the perfusate that drips from the heart.

-

-

Drug Administration:

-

After a stabilization period, infuse this compound at various concentrations directly into the perfusion line.

-

Record the changes in LVDP, heart rate, and coronary flow.

-

-

Data Analysis:

-

Express changes in cardiac parameters as a percentage of the baseline values.

-

Determine the concentration-dependent effects of the compound on cardiac function.

-

In-Vivo Cardiovascular Assessment in Animal Models

In-vivo studies are essential to understand the integrated cardiovascular effects of this compound, including its influence on blood pressure, heart rate, and cardiac output in a living organism.

Hemodynamic Evaluation in Anesthetized Rats

Objective: To determine the acute effects of intravenous this compound on systemic hemodynamics.

Detailed Protocol:

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats (300-350g) with an appropriate anesthetic (e.g., isoflurane).

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.[12]

-

Insert a pressure-volume catheter into the left ventricle via the right carotid artery for detailed cardiac function analysis.

-

-

Hemodynamic Monitoring:

-

Connect the arterial catheter to a pressure transducer to continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).

-

Record heart rate (HR) from the pressure waveform or an ECG.

-

The pressure-volume catheter will provide data on left ventricular systolic and end-diastolic pressures, dP/dtmax (an index of contractility), and cardiac output.

-

-

Drug Administration:

-

Following a stabilization period, administer a bolus intravenous injection of this compound at various doses (e.g., 1, 3, and 10 mg/kg).[12]

-

Continuously record hemodynamic parameters before, during, and after drug administration.

-

-

Data Analysis:

-

Calculate the change in each hemodynamic parameter from baseline at each dose.

-

Determine the dose-dependent effects of this compound on cardiovascular function.

-

Caption: In-vivo hemodynamic evaluation workflow in anesthetized rats.

Electrophysiological Characterization

Patch-clamp electrophysiology on isolated cardiomyocytes is the gold standard for investigating the direct effects of a compound on cardiac ion channels and action potentials.

Objective: To characterize the effects of this compound on the action potential duration and L-type calcium current in isolated ventricular myocytes.

Detailed Protocol:

-

Cell Isolation:

-

Isolate ventricular myocytes from an adult guinea pig or rabbit heart using enzymatic digestion.

-

-

Patch-Clamp Recording:

-

Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode and L-type calcium currents (ICa,L) in voltage-clamp mode.[13]

-

Maintain the cells in an appropriate external solution and use a suitable internal solution in the patch pipette.

-

-

Drug Application:

-

Perfuse the cells with the external solution containing various concentrations of this compound.

-

-

Data Analysis:

-

Measure the action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

-

Measure the peak ICa,L amplitude and construct a current-voltage (I-V) relationship.

-

Determine the concentration-dependent inhibition of ICa,L and calculate the IC50 value.

-

Conclusion

This compound is a pharmacologically active metabolite that contributes to the overall cardiovascular effects of Diltiazem. Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and negative chronotropic and inotropic effects. While qualitatively similar to its parent compound, it is quantitatively less potent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and characterize the nuanced cardiovascular profile of this compound. A thorough understanding of its biological activity is paramount for a complete picture of Diltiazem's pharmacology and for the development of safer and more effective cardiovascular therapies.

References

-

Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]

-

Clozel, J. P., Banken, L., & Cavero, I. (1985). Cardiovascular effects of the metabolites of diltiazem in dogs. Journal of cardiovascular pharmacology, 7(5), 837–843. [Link]

-

Hashem, S., & El-Sabbagh, A. (2022). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Bioengineering & Translational Medicine, 7(4), e10359. [Link]

-

Consortium for Integrative Cardiovascular Research. (2016). Techniques: Langendorff Perfused Heart. [Link]

-

Blacher, E., & Meriin, A. B. (2009). Aortic Ring Assay. Journal of visualized experiments : JoVE, (33), 1564. [Link]

-

Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical pharmacology and therapeutics, 72(3), 323–332. [Link]

-

Ragueneau, I., L'Hoste, P., Fialip, J., Lavarenne, J., & Perez, J. (1998). A closed circulation Langendorff heart perfusion method for cardiac drug screening. Fundamental & clinical pharmacology, 12(6), 649–655. [Link]

-

National Center for Biotechnology Information. (2024). Diltiazem. In StatPearls. StatPearls Publishing. [Link]

-

Patil, B. R., Bhusnure, O. G., Paul, B. N., Ghodke, A. Y., & Mulaje, S. S. (2016). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. International Journal of Drug Regulatory Affairs, 4(1), 1-8. [Link]

-

protocols.io. (2019). Aortic ring assay. [Link]

-

Guth, B. D. (2007). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences, 97(1), 4-20. [Link]

-

Chatpalliwar, V. A., Porwal, P. K., & Upmanyu, N. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of pharmaceutical analysis, 2(3), 226–237. [Link]

-

Yeung, P. K., & Seeto, D. (2009). Pharmacokinetics and Hemodynamic Effects of Diltiazem in Rats Following Single vs Multiple Doses In Vivo. The Open Drug Metabolism Journal, 3, 1-7. [Link]

-

Yeung, P. K., Buckley, S. J., & Pollak, P. T. (1999). Pharmacokinetics and haemodynamic effect of diltiazem in rats: effect of route of administration. Journal of pharmacy and pharmacology, 51(11), 1259–1264. [Link]

-

Abernethy, D. R., Schwartz, J. B., & Todd, E. L. (1987). An HPLC method for the determination of diltiazem and desacetyldiltiazem in human plasma. Journal of chromatography. Biomedical applications, 417(1), 216–220. [Link]

-

Linden, J., & Sperelakis, N. (1982). Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues. Journal of molecular and cellular cardiology, 14(11), 687–691. [Link]

-

Nakajima, H., Hoshiyama, M., & Yamashita, K. (1975). Electrophysiologic effects of diltiazem, a new slow channel inhibitor, on canine cardiac fibers. Japanese heart journal, 16(4), 436–448. [Link]

-

Sun, S., Butler, A., & Chaikin, P. (2016). In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline. Antimicrobial agents and chemotherapy, 60(11), 6676–6683. [Link]

-

U.S. Food and Drug Administration. (2016). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. [Link]

-

Van der Vusse, G. J., Van Belle, H., Van Gerven, W., & Reneman, R. S. (1987). Cardiovascular effects of diltiazem in the dog. Journal of cardiovascular pharmacology, 10(5), 540–548. [Link]

-

Li, G. R., Yang, B., & Feng, J. (2014). Effects of intravenous diltiazem in a rat model of experimental coronary thrombotic microembolism. Experimental and therapeutic medicine, 8(6), 1731–1738. [Link]

-

Kaur, H., Singh, M., & Sharma, P. L. (1984). COMPARATIVE EVALUATION OF THE VASODILATOR EFFECT OF VERAPAMIL, NIFEDIPINE AND DILTIAZEM ON ISOLATED PERFUSED CORONARY ARTERIES OF RABBIT. Indian journal of physiology and pharmacology, 28(3), 205–210. [Link]

-

Baker, M., Robinson, S. D., & Lechertier, T. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100804. [Link]

-

Nabata, H. (1991). Electrophysiological effects of clentiazem, a new Ca2+ antagonist, on rabbit hearts. Journal of cardiovascular pharmacology, 17(4), 639–646. [Link]

-

Kinoshita, M., Takano, T., & Arai, T. (1983). Bioequivalence of two pharmaceutical forms of diltiazem. Japanese circulation journal, 47(11), 1335–1339. [Link]

-

Pokhrel, S., & Rasool, S. (2023). The Scope and Limitations of In Vivo and In Silico Models of Cardiac Amyloidosis. International journal of molecular sciences, 24(22), 16183. [Link]

-

Imai, S., & Nakahara, H. (1979). [Effects of diltiazem on cardiac function in the dog (author's transl)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 75(8), 833–843. [Link]

-

Wikipedia. (2024). Diltiazem. [Link]

-

AIP Publishing. (2020). Review highlights advantages of in silico models for drug safety evaluation. [Link]

-

Jan, K. M., & Frangos, J. A. (1992). Effect of Diltiazem on Norepinephrine-Induced Acute Left Ventricular Dysfunction. Cardiovascular Drugs and Therapy, 6(1), 41-47. [Link]

-

Takeda, K., Nakagawa, Y., & Tanaka, M. (1989). Effects of low-dose chronic diltiazem treatment on hemodynamic changes in spontaneously hypertensive rats. Japanese circulation journal, 53(11), 1279–1288. [Link]

-

Liao, P., Yong, T. F., & Liang, M. C. (2007). Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels. Pflügers Archiv : European journal of physiology, 454(5), 877–888. [Link]

-

Rozanski, G. J., & Kennedy, R. H. (1982). Electrophysiologic effects of diltiazem hydrochloride on supraventricular tachycardia. The American journal of cardiology, 49(5), 1214–1221. [Link]

-

Sharma, S. K., & Gupta, R. (2012). Electrophysiological effects of diltiazem in chronic bifascicular block. Journal of Medical Science and Research, 3(1), 1-5. [Link]

-

Bracht, K., & Kelmer-Bracht, A. M. (1995). The hemodynamic effects of diltiazem in the isolated perfused rat liver are Ca(2+) -dependent and restricted to the great vessels. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 28(11-12), 1319–1322. [Link]

-

Hashimoto, Y., & Karasawa, A. (2000). Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes. European journal of pharmacology, 391(1-2), 109–116. [Link]

-

Low, R. I., Takeda, P., & Mason, D. T. (1982). Beneficial effects of diltiazem in coronary artery disease. Heart, 48(4), 398-403. [Link]

-

Friedrich, F. W., & Carrier, L. (2017). Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice. Journal of molecular and cellular cardiology, 108, 102-111. [Link]

-

Low, R. I., Takeda, P., & Mason, D. T. (1982). Beneficial effects of diltiazem in coronary artery disease. British heart journal, 48(4), 398–403. [Link]

-

Morita, T., & Ito, K. (1993). Mechanism of action of clentiazem on human coronary artery and myocardium. Journal of cardiovascular pharmacology, 22(5), 700–706. [Link]

-

Friedrich, F. W., Wilding, B. R., & Reinsch, M. (2017). Diltiazem prevents stress-induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3-knock-in mice. Journal of Molecular and Cellular Cardiology, 108, 102-111. [Link]

-

Yao, J. A., & Tsien, R. W. (1997). Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones. The Journal of physiology, 501 ( Pt 2), 229–243. [Link]

-

Makiyama, T., & Yoshida, Y. (2021). Electrophysiological Analysis of hiPSC-Derived Cardiomyocytes Using a Patch-Clamp Technique. Methods in molecular biology (Clifton, N.J.), 2318, 157–167. [Link]

Sources

- 1. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Langendorff heart - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Visible Heart Methodologies - Langendorff Mode [vhlab.umn.edu]

- 12. scispace.com [scispace.com]

- 13. Electrophysiological Analysis of hiPSC-Derived Cardiomyocytes Using a Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Degradation Pathway of Diltiazem to Desacetyl Diltiazem: Mechanisms, Influencing Factors, and Analytical Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a cornerstone therapeutic agent in the management of cardiovascular diseases, is a benzothiazepine calcium channel blocker known for its efficacy and also for its susceptibility to degradation.[1] The primary degradation pathway involves the hydrolysis of the acetyl group, leading to the formation of Desacetyl Diltiazem. This transformation is not merely a matter of chemical purity; the resulting metabolite, while pharmacologically active, possesses only about 25% to 50% of the parent drug's vasodilatory potency, making the degradation a critical parameter in formulation development, stability testing, and clinical efficacy.[2][3][4] This guide provides an in-depth exploration of the chemical and biological mechanisms governing this degradation, the critical factors that influence its rate, and the definitive analytical methodologies required to accurately quantify and validate the stability of Diltiazem in various matrices.

The Core Degradation Mechanism: Ester Hydrolysis

The conversion of Diltiazem to Desacetyl Diltiazem is a classic example of ester hydrolysis.[3][4] The Diltiazem molecule contains an ester linkage at the C3 position of the benzothiazepine ring. This ester group is the primary site of chemical instability.

The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acetyl group. This process can be catalyzed by the presence of acids or bases, which significantly accelerate the rate of degradation.[5]

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a more rapid cleavage of the ester bond.

The instability of Diltiazem in aqueous solutions is a well-documented challenge for formulation scientists.[6]

Caption: Diltiazem undergoes ester hydrolysis to form Desacetyl Diltiazem.

Factors Influencing Diltiazem Degradation

A comprehensive understanding of the factors that promote or inhibit the deacetylation of Diltiazem is paramount for developing stable pharmaceutical products.

pH of the Medium

The rate of hydrolysis is highly dependent on the pH of the solution. Forced degradation studies consistently demonstrate that Diltiazem degrades significantly under both acidic and basic conditions.[5][6] The decomposition follows pseudo-first-order kinetics, with optimal stability observed in the pH range of 3 to 6.[7] This characteristic is a critical consideration for liquid formulations, where buffering agents are essential to maintain a pH that minimizes degradation.

Temperature

As with most chemical reactions, temperature plays a crucial role. Elevated temperatures accelerate the hydrolysis rate, a principle that is leveraged in accelerated stability and forced degradation studies to predict long-term stability.[2][8]

Formulation and Excipients

The composition of the dosage form has a profound impact on Diltiazem's stability.

-

Presence of Water: As hydrolysis is the mechanism, minimizing the drug's exposure to water is a key stabilization strategy. This is particularly challenging in aqueous-based formulations like creams or oral solutions.[2][4]

-

Excipient Choice: A study on diltiazem cream formulations revealed that the manufacturing process and choice of excipients are critical. Adding a co-solvent like propylene glycol to the aqueous phase before introducing the active pharmaceutical ingredient (API) significantly reduced the formation of Desacetyl Diltiazem.[2] This is because the co-solvent can reduce water activity, thereby slowing the hydrolysis reaction.

Biological Environment: Enzymatic Hydrolysis

In vivo, the degradation is not solely a chemical process. Diltiazem undergoes significant first-pass metabolism in the liver.[] The deacetylation is mediated by esterase enzymes, primarily localized in the microsomal fraction of the liver, which convert Diltiazem to Desacetyl Diltiazem.[10] Hydrolytic degradation has also been observed in other biological fluids, including whole blood and plasma, although at a slower rate compared to hepatic metabolism.[11]

Analytical Strategy: The Stability-Indicating HPLC Method

To accurately study the degradation pathway and ensure product quality, a validated stability-indicating analytical method is required. Such a method must be able to quantify the decrease in the active drug concentration while simultaneously resolving and quantifying the primary degradant, Desacetyl Diltiazem, from the parent peak and any other impurities or excipients.[12][13] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Forced Degradation Studies

The cornerstone of developing a stability-indicating method is the forced degradation or stress testing study. The drug substance and drug product are subjected to harsh conditions to intentionally produce degradants.

Table 1: Summary of Forced Degradation Conditions and Typical Results for Diltiazem

| Stress Condition | Reagent / Parameters | Typical Diltiazem Recovery | Key Degradant Formed | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 1M HCl, heated at 70-80°C for several hours | 10 - 20% | Desacetyl Diltiazem | [5][14] |

| Base Hydrolysis | 1M NaOH, heated at 70-80°C for several hours | < 15% | Desacetyl Diltiazem | [8][5] |

| Oxidative | 3-5% H₂O₂, room temp, 24 hours | ~90% | Minor increase in Desacetyl Diltiazem | [5][14] |

| Thermal | Solid state, 90°C for 24 hours | ~85% | Minor increase in Desacetyl Diltiazem | [8][5] |

| Photolytic | UV-C or solar simulator exposure | 45 - 50% | Desacetyl Diltiazem |[5] |

Data synthesized from multiple sources and represents typical outcomes. Actual degradation will vary based on exact conditions.

The results from these studies prove that the analytical method can separate the degradants from the main peak and that the peak purity of Diltiazem can be confirmed, thus validating its stability-indicating nature.[5][13]

Caption: Workflow for conducting forced degradation studies on Diltiazem.

Exemplary HPLC Protocol

While specific parameters vary, a robust stability-indicating method for Diltiazem and Desacetyl Diltiazem typically involves reverse-phase chromatography.

Table 2: Typical HPLC Method Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Octadecyl silane (C18) or Octyl silane (C8), e.g., 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for the moderately polar Diltiazem and its degradant. |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., 0.05M Potassium Phosphate or Acetate) | The organic modifier (ACN/MeOH) controls elution strength. The buffer maintains a constant pH to ensure consistent ionization and reproducible retention times. |

| Isocratic/Gradient | Isocratic (e.g., 25:20:55 ACN:MeOH:Buffer) or Gradient | Isocratic is simpler and more robust for routine QC. Gradient elution may be needed to resolve multiple impurities. |

| Flow Rate | 1.0 - 2.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Detection | UV at 240 nm | Diltiazem has a strong chromophore, and 240 nm provides good sensitivity for both the parent drug and Desacetyl Diltiazem.[5][15] |

| Column Temp. | Ambient or controlled (e.g., 35-50°C) | Controlled temperature ensures retention time stability. Elevated temperatures can improve peak shape and reduce viscosity.[5][14] |

Experimental Protocol: Preparation of Standards and Samples for HPLC Analysis

-

Standard Stock Solution Preparation (Diltiazem & Desacetyl Diltiazem):

-

Accurately weigh ~20 mg of Diltiazem HCl reference standard and transfer to a 200 mL volumetric flask.

-

Add a suitable solvent (e.g., acetonitrile or a diluent matching the mobile phase) and sonicate for 15 minutes to dissolve.[8]

-

Dilute to volume with the solvent to obtain a stock concentration of 100 µg/mL.

-

Repeat steps 1.1-1.3 for the Desacetyl Diltiazem reference standard.

-

-

Calibration Curve Standards:

-

Perform serial dilutions from the stock solutions to prepare a series of calibration standards. A typical range for Desacetyl Diltiazem might be 0.4 µg/mL to 2.4 µg/mL, covering 20% to 120% of the impurity specification limit.[2] For Diltiazem, a range of 10-70 µg/mL is common.[13]

-

The diluent should be the mobile phase to ensure peak shape integrity.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder no fewer than 10 tablets to create a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to a target amount of Diltiazem (e.g., 200 mg) and transfer it to a 100 mL volumetric flask.[8]

-

Add ~70 mL of solvent (e.g., acetonitrile) and sonicate for 15-30 minutes to extract the drug.[8][13]

-

Allow the solution to cool to room temperature and dilute to volume.

-

Filter the solution through a 0.45 µm filter (e.g., PVDF or Nylon) to remove insoluble excipients.[13][14]

-

Perform a final dilution with the mobile phase to bring the concentration within the calibration range (e.g., to ~15 µg/mL).[8]

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject equal volumes (e.g., 20 µL) of the blank (diluent), standard solutions, and sample solutions into the chromatograph.[8]

-

Record the chromatograms and integrate the peak areas for Diltiazem and Desacetyl Diltiazem.

-

Construct a calibration curve by plotting peak area versus concentration for the standards and determine the concentration of Diltiazem and Desacetyl Diltiazem in the samples using the regression equation.

-

Conclusion

The deacetylation of Diltiazem is a critical degradation pathway that directly impacts the stability, potency, and therapeutic efficacy of the final drug product. This transformation is primarily a pH and temperature-dependent hydrolysis reaction, which also occurs enzymatically in vivo. For drug development professionals, mitigating this degradation requires careful control over the formulation environment, particularly minimizing exposure to water and maintaining an optimal pH. The development and validation of a stability-indicating HPLC method, underpinned by rigorous forced degradation studies, is not merely a regulatory requirement but an essential scientific tool. It provides the self-validating system necessary to guarantee that the analytical data generated is accurate, trustworthy, and provides a true reflection of the product's quality and stability over its shelf life.

References

- A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical and Life Sciences.

-

Shivram, K., Shah, A. C., Newalkar, B. L., & Kamath, B. V. (1992). Stability Indicating High Performance Liquid Chromatographic Method for the Assay of Diltiazem Hydrochloride in Tablets. Journal of Liquid Chromatography, 15(13), 2341-2349. [Link]

-

Başlı, Ö. P., & Çelik, H. (2021). Evaluation of a diltiazem cream preparation for estimation of degradation behavior. Journal of Research in Pharmacy, 25(1), 13-21. [Link]

- Kumar, S., et al. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research.

-

Abu-Shandi, K. H. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de - Diltiazem hydrochloride. Der Pharma Chemica, 6(6), 358-365. [Link]

-

Gouda, A. A., et al. (2017). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2017, 8534614. [Link]

-

Degradation of diltiazem HCl to des-acetyl diltiazem. (n.d.). ResearchGate. [Link]

-

Sugihara, K., et al. (1987). Deacetylation of diltiazem by rat liver. Research communications in chemical pathology and pharmacology, 55(2), 163-176. [Link]

- Kumar, P., et al. (2021). A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. Future Journal of Pharmaceutical Sciences, 7(1), 1-12.

-

PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. [Link]

-

Ye, G., et al. (1991). Stability of diltiazem in different biological fluids. Biopharmaceutics & drug disposition, 12(5), 327-334. [Link]

-

Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. (n.d.). ResearchGate. [Link]

-

Alexander, A., & Singh, A. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Tablets. ResearchGate. [Link]

-

Suleiman, M. S., Abdulhameed, M. E., Najib, N. M., & Muti, H. Y. (1990). Degradation Kinetics of Diltiazem. Drug Development and Industrial Pharmacy, 16(4), 623-635. [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 10. Deacetylation of diltiazem by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of diltiazem in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajbasweb.com [ajbasweb.com]

- 13. jopcr.com [jopcr.com]

- 14. d-nb.info [d-nb.info]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Vitro Intestinal Metabolism of Diltiazem to Desacetyl-Diltiazem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a widely prescribed calcium channel blocker, undergoes significant first-pass metabolism in the intestine, a process that critically influences its systemic bioavailability and therapeutic efficacy. A primary metabolic pathway is the deacetylation of diltiazem to its pharmacologically active metabolite, desacetyl-diltiazem. This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate this specific metabolic conversion. We will delve into the enzymatic machinery responsible, detail robust experimental protocols using intestinal subcellular fractions and cell-based models, and outline the analytical techniques required for accurate quantification. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret in vitro studies of diltiazem's intestinal metabolism.

Introduction: The Significance of Intestinal Metabolism in Diltiazem Pharmacokinetics

Diltiazem is a benzothiazepine derivative used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Following oral administration, diltiazem is well-absorbed from the gastrointestinal tract; however, its systemic bioavailability is only around 40% due to extensive first-pass metabolism in both the intestine and the liver.[2][3] The intestinal metabolism of diltiazem is a critical determinant of its oral bioavailability and can be a source of inter-individual variability in clinical response.

One of the major metabolites of diltiazem is desacetyl-diltiazem, which retains approximately 40-50% of the coronary vasodilatory activity of the parent drug.[1][] The formation of desacetyl-diltiazem is primarily a result of hydrolysis of the acetyl group at the 3-position of the diltiazem molecule. Understanding the enzymes and kinetics of this conversion within the intestinal milieu is paramount for predicting drug-drug interactions, understanding patient-specific metabolic differences, and developing novel drug delivery strategies to optimize diltiazem therapy.

This guide will focus on the practical aspects of studying the in vitro intestinal metabolism of diltiazem to desacetyl-diltiazem, providing a framework for robust and reproducible experimental design.

Enzymatic Pathways of Diltiazem Deacetylation in the Intestine

The hydrolysis of the ester linkage in diltiazem to form desacetyl-diltiazem is primarily catalyzed by carboxylesterases (CES).[5][6] In humans, two major carboxylesterases, CES1 and CES2, have been identified as key players in drug metabolism.[7] While CES1 is predominantly expressed in the liver, CES2 is highly expressed in the small intestine.[6][7] Therefore, intestinal CES2 is the principal enzyme responsible for the presystemic deacetylation of diltiazem.

While cytochrome P450 (CYP) enzymes, particularly CYP3A4, are also involved in the overall metabolism of diltiazem (e.g., N-demethylation), the deacetylation step is largely independent of CYP activity.[2][8] However, it is important to consider the interplay between these enzyme systems, as they collectively contribute to the extensive first-pass effect of diltiazem.[9]

dot```dot graph Diltiazem_Metabolism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Diltiazem [label="Diltiazem", fillcolor="#F1F3F4"]; Desacetyl_Diltiazem [label="Desacetyl-Diltiazem\n(Active Metabolite)", fillcolor="#F1F3F4"]; N_demethyl_Diltiazem [label="N-demethyl-Diltiazem", fillcolor="#F1F3F4"];

Diltiazem -> Desacetyl_Diltiazem [label="Carboxylesterase 2 (CES2)\n(Intestine)", color="#4285F4", fontcolor="#4285F4"]; Diltiazem -> N_demethyl_Diltiazem [label="CYP3A4\n(Intestine & Liver)", color="#EA4335", fontcolor="#EA4335"];

{rank=same; Diltiazem;} {rank=same; Desacetyl_Diltiazem; N_demethyl_Diltiazem;}

caption [label="Figure 1: Primary intestinal metabolic pathways of diltiazem.", shape=plaintext, fontsize=10]; }```

In Vitro Models for Studying Intestinal Metabolism

The choice of an appropriate in vitro model is crucial for obtaining physiologically relevant data. The following are the most commonly used systems for investigating the intestinal metabolism of diltiazem.

Intestinal Subcellular Fractions

-

Intestinal Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of CYP enzymes. While less critical for the deacetylation of diltiazem, they are essential for studying its oxidative metabolism.

-

Intestinal S9 Fraction: This is the supernatant fraction obtained after centrifugation of a tissue homogenate at 9000g. It contains both microsomal and cytosolic enzymes, including carboxylesterases.

-

Intestinal Cytosol: This fraction is obtained by further centrifugation of the S9 fraction and is enriched in soluble enzymes, including some carboxylesterases.

Rationale for Selection: For studying the conversion of diltiazem to desacetyl-diltiazem, the intestinal S9 fraction is often the most appropriate choice as it contains the relevant carboxylesterases.

Cell-Based Models

-

Caco-2 Cells: The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model for predicting intestinal drug absorption and metabolism. W[10][11]hen cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with many characteristics of the small intestinal epithelium. H[12]owever, a key limitation of wild-type Caco-2 cells is their low expression of CES2 and high expression of CES1, which is the opposite of the in vivo situation in the human small intestine. G[13]enetically engineered Caco-2 cells with enhanced CES2 expression are becoming available and offer a more predictive model. *[13] Primary Human Intestinal Cells: While providing the most physiologically relevant data, the use of primary cells is often limited by availability, viability, and inter-donor variability.